

An In-depth Technical Guide to TYK2 Signaling and its Inhibition, Featuring Deucravacitinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Envudeucitinib*

Cat. No.: *B15614739*

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A Note on Terminology: Initial research into "**Envudeucitinib**" suggests a potential amalgamation of two distinct therapeutic agents: Envafoleimab, a PD-L1 inhibitor, and Deucravacitinib, a TYK2 inhibitor. This guide will focus on the TYK2 signaling pathway and its inhibition by Deucravacitinib, a well-documented therapeutic in this class. For clarity, a brief overview of Envafoleimab is also provided.

Envafoleimab (KN035) is a subcutaneously administered single-domain antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, Envafoleimab enhances the body's anti-tumor immune response.[1][3][4] It has been approved for the treatment of adult patients with unresectable or metastatic solid tumors that are microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR).[2]

The TYK2 Signaling Pathway and its Therapeutic Inhibition by Deucravacitinib

This technical guide provides a comprehensive overview of the Tyrosine Kinase 2 (TYK2) signaling pathway, a critical mediator of immune responses, and the mechanism of its selective inhibition by Deucravacitinib.

The Role of TYK2 in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[5][6] These kinases are essential for

transducing signals from various cytokines and growth factors, thereby playing a pivotal role in immunity, inflammation, and hematopoiesis.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the primary signaling cascade initiated by cytokine receptor activation.^[7] Dysregulation of this pathway is implicated in a multitude of autoimmune and inflammatory diseases.^{[7][8]}

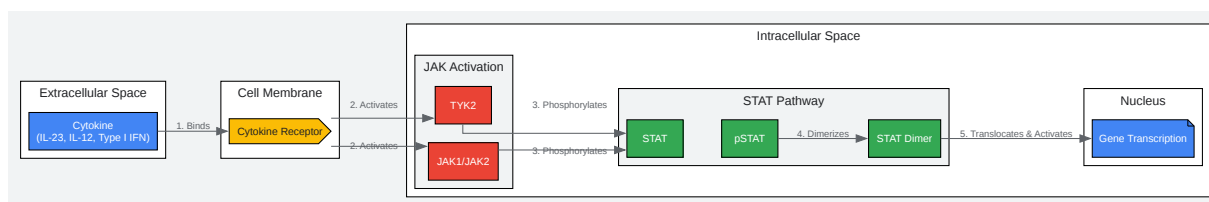
TYK2 is specifically involved in the signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).^{[5][9][10]} These cytokines are central to the pathogenesis of various autoimmune disorders, including psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.^{[8][9]}

The TYK2 Signaling Cascade

The signaling process mediated by TYK2 can be summarized as follows:

- **Cytokine Binding:** An extracellular cytokine (e.g., IL-23, IL-12, or Type I IFN) binds to its specific receptor on the cell surface.^[5]
- **Receptor Dimerization and Kinase Activation:** This binding induces a conformational change in the receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated TYK2 and another JAK family member (JAK1 or JAK2).^{[7][11]}
- **Trans-phosphorylation:** The activated JAKs phosphorylate each other and specific tyrosine residues on the intracellular domain of the cytokine receptor.^[7]
- **STAT Recruitment and Phosphorylation:** The newly phosphorylated sites on the receptor act as docking sites for STAT proteins. The recruited STATs are then phosphorylated by the activated JAKs.^[7]
- **STAT Dimerization and Nuclear Translocation:** Phosphorylated STATs form dimers and translocate into the nucleus.
- **Gene Transcription:** In the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of target genes that regulate inflammatory and immune responses.

Below is a diagram illustrating the core TYK2-mediated signaling pathways.



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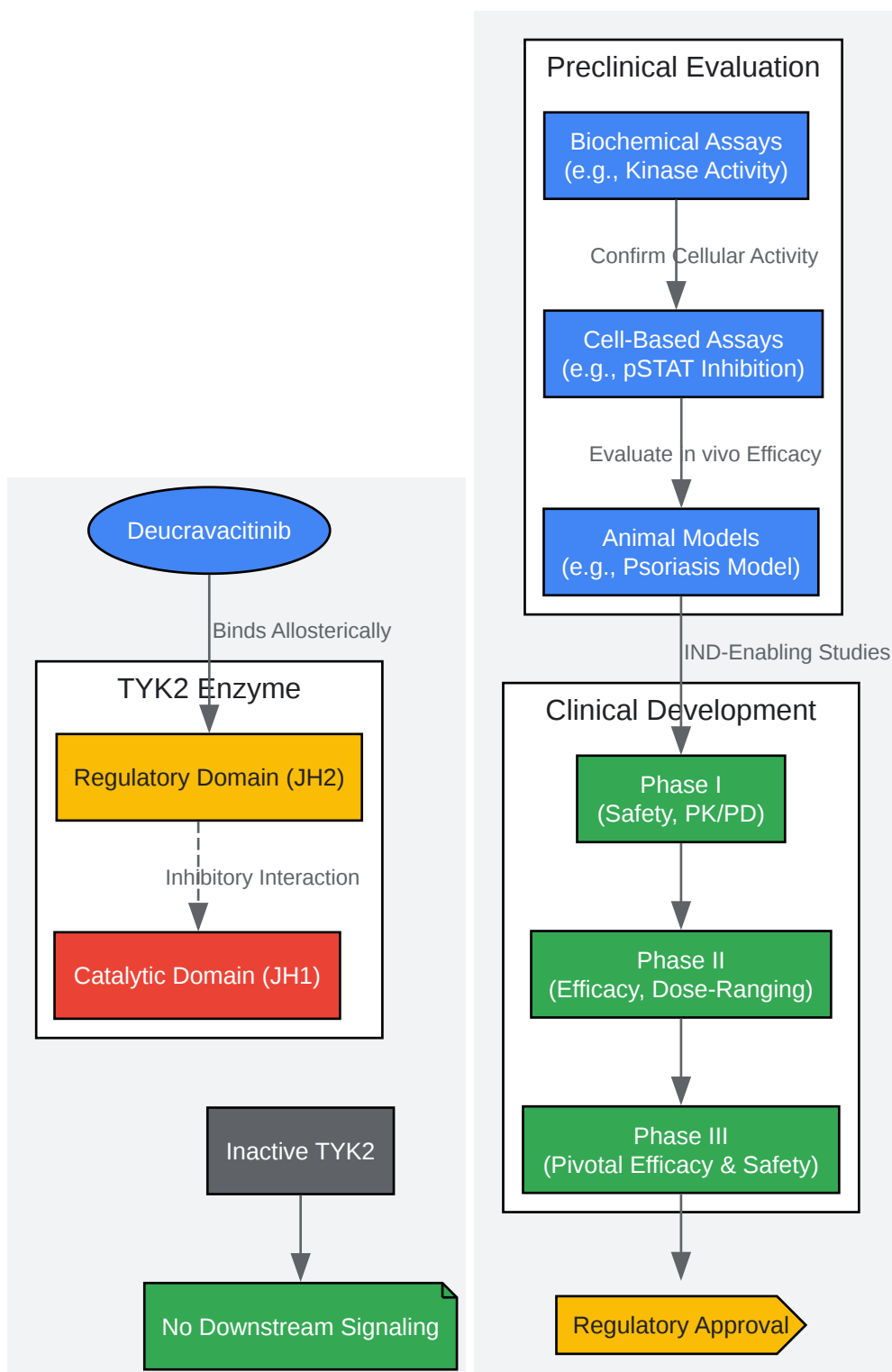
Core TYK2 Signaling Pathway

Deucravacitinib: A Selective Allosteric TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of TYK2.^[6] Its mechanism of action is distinct from other JAK inhibitors, which typically bind to the highly conserved ATP-binding site within the catalytic domain (JH1) of the kinases.

Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2. This allosteric binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the enzyme in an inactive conformation and preventing its activation. This unique mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).^[9]

The diagram below illustrates the mechanism of action of Deucravacitinib.



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References

- 1. What is Envafohimab used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. revvity.com [revvity.com]
- 8. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 10. immunologypathways.com [immunologypathways.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to TYK2 Signaling and its Inhibition, Featuring Deucravacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#envudeucitinib-and-the-tyk2-signaling-pathway]

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